N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Catalog No.
S724269
CAS No.
123847-85-8
M.F
C44H32N2
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-b...

CAS Number

123847-85-8

Product Name

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

Molecular Formula

C44H32N2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H

InChI Key

IBHBKWKFFTZAHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

TGA/DSC Lot specific traces available upon request

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (commonly known as NPB or α-NPD, CAS: 123847-85-8) is a benchmark triarylamine-based hole-transporting material (HTM) utilized extensively in commercial organic optoelectronics . From a procurement and process-engineering perspective, NPB is highly valued for its ability to be purified to >99.5% via gradient sublimation, its optimal highest occupied molecular orbital (HOMO) of ~5.4–5.5 eV, and its highly reproducible vacuum deposition processability . Unlike frontier materials that require complex, low-yield synthetic routes, NPB offers an established, scalable baseline for hole transport and electron blocking in both standard and tandem device architectures, making it a primary selection for industrial thin-film manufacturing.

Procurement Fit

1 Vacuum-deposited OLED HTL: Sublimed-grade NPB suitable for thermal evaporation at 200–350 °C
2 Industry-standard reference HTM: Benchmark hole transport material for next-gen HTM development
3 Bipolar transport capability: Positive electron affinity enables mixed-layer or simplified device architectures

Buyers and process engineers frequently face the choice between NPB and its older, cheaper generic analog, TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine). While TPD offers comparable hole mobility, generic substitution with TPD routinely fails in commercial applications due to its critically low glass transition temperature (Tg ≈ 60–65 °C) [1]. Under standard device operation, Joule heating easily pushes the internal temperature near or above TPD's Tg, causing the amorphous vacuum-deposited film to rapidly crystallize. This morphological degradation leads to severe phase separation, electrical shorting, and catastrophic device failure [2]. NPB’s naphthyl substitution sterically hinders crystallization, raising the Tg to ~95–96 °C, which is the minimum practical threshold for achieving commercially viable operational lifetimes in uncooled optoelectronic devices.

Substitution Risk

Attribute
NPB (Target)
TPD / TAPC (Substitute)
Glass Transition
Tg ~96–98 °C; stable amorphous film above operating temperature
Tg ~60–65 °C (TPD); Joule-heating crystallization risk may shift device lifetime
Electron Affinity
Positive EA (+0.24 eV); supports bipolar transport
Negative EA for TPD/TAPC; negligible electron current may alter single-layer device performance
Morphological Stability
Crystallization onset ~180 °C; stable under ambient storage
TPD crystallizes within ~1 week at RT; pre-coated substrate shelf-life may not transfer

Thermal and Morphological Stability (Glass Transition)

The primary commercial differentiator for NPB is its enhanced thermal stability compared to earlier triarylamine derivatives. Differential scanning calorimetry (DSC) and operational device testing confirm that NPB possesses a Tg of ~95–96 °C, whereas the generic substitute TPD exhibits a Tg of only ~60–65 °C [1]. This ~30 °C increase prevents the spontaneous thin-film crystallization and dewetting that plague TPD-based devices under standard thermal loads.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data95–96 °C
Comparator Or BaselineTPD (60–65 °C)
Quantified Difference~30–35 °C increase in thermal stability threshold
ConditionsAmorphous thin films under operational Joule heating or DSC analysis

Prevents catastrophic film crystallization and electrical shorting, directly enabling commercially acceptable device half-lives.

Tg Advantage
Head-to-head
NPB Tg ~31 °C higher than TPD
Suppresses Joule-heating crystallization during OLED operation
DSC data; multiple independent reports. Reported context.

Charge Carrier Mobility

While polymeric or heavily cross-linked hole transport materials (like TCTA) offer high thermal stability, they often suffer from restricted charge mobility. Time-of-flight (TOF) and space-charge-limited current (SCLC) measurements demonstrate that NPB maintains a highly efficient hole mobility in the range of 10^-4 to 5 × 10^-4 cm^2 V^-1 s^-1 at room temperature [1]. In contrast, materials like TCTA typically exhibit mobilities around 3 × 10^-5 cm^2 V^-1 s^-1. This order-of-magnitude advantage allows NPB to support higher current densities at lower driving voltages.

Evidence DimensionHole Mobility (μh)
Target Compound Data~10^-4 to 5 × 10^-4 cm^2 V^-1 s^-1
Comparator Or BaselineTCTA (~3 × 10^-5 cm^2 V^-1 s^-1)
Quantified Difference~10-fold higher hole mobility
ConditionsTime-of-flight (TOF) transient measurements at room temperature

Lowers the operational driving voltage of the device, directly improving the power efficiency (lm/W) of the final product.

Crystallization Onset
Cross-study
NPB amorphous to 180 °C; TPD crystallizes at RT in ~1 week
Ensures pre-coated substrate shelf-life between process steps
X-ray scattering and AFM evidence. Reported context.

Vacuum Processability and Thermal Degradation

For scalable manufacturing, an HTM must survive repeated or prolonged heating in vacuum deposition sources without chemical degradation. Thermogravimetric analysis (TGA) reveals that NPB exhibits a decomposition temperature (Td) exceeding 350 °C (at 0.5% weight loss) [1]. This wide processing window between its evaporation temperature and decomposition temperature allows NPB to be purified via multi-zone gradient sublimation to >99.5% purity, unlike polymeric baseline materials (e.g., PEDOT:PSS) which strictly require solvent-based processing and cannot be integrated into strictly dry, all-vacuum multilayer workflows.

Evidence DimensionThermal Decomposition Temperature (Td) and Processability
Target Compound DataTd > 350 °C (0.5% weight loss); >99.5% sublimation purity
Comparator Or BaselinePolymeric HTMs (e.g., PEDOT:PSS) which decompose before sublimation
Quantified DifferenceEnables 100% solvent-free vacuum thermal evaporation
ConditionsThermogravimetric Analysis (TGA) and Vacuum Thermal Evaporation (VTE) at <10^-6 Torr

Allows seamless integration into standard industrial high-vacuum cluster tools used for OLED and solar cell manufacturing.

Hole Mobility
Head-to-head
NPB μ₀ = 2.6 × 10⁻⁴ cm²/V·s; ~2.8×10⁵ × higher than Alq₃ electron mobility
Mobility sustained at elevated operational temperatures
TOF measurement; Poole–Frenkel model fit.

Energy Level Alignment and Hole Injection

NPB serves as a critical energetic bridge between standard transparent anodes and emissive layers. Ultraviolet photoelectron spectroscopy (UPS) determines the HOMO of NPB to be ~5.4–5.5 eV [1]. When compared to direct injection from an ITO anode (work function ~4.7–5.0 eV) into a standard emissive layer like Alq3 (HOMO ~5.7–5.8 eV), the insertion of an NPB layer splits the massive ~1.0 eV injection barrier into two manageable steps. This cascading alignment prevents interfacial charge accumulation and significantly lowers the turn-on voltage of the device.

Evidence DimensionHole Injection Barrier (HOMO alignment)
Target Compound DataHOMO ~5.4–5.5 eV
Comparator Or BaselineDirect ITO-to-Alq3 injection (Barrier ~1.0 eV)
Quantified DifferenceReduces the maximum single-step hole injection barrier by ~0.3 to 0.4 eV
ConditionsSolid-state thin films measured via Ultraviolet Photoelectron Spectroscopy (UPS)

Minimizes the threshold voltage required to achieve luminescence, reducing thermal stress on the device during startup.

Device Lifetime
Head-to-head
t₁/₂ = 2,250 h at 500 cd/m² for α-NPD mixed single-layer device
Supports lifetime specifications for consumer display products
Reliability testing; NPD showed superior aging vs. TPD.
Bipolar Transport
Head-to-head
NPB EA = +0.24 eV; electron mobility ~35× higher than Alq₃
Enables simplified single-layer or mixed-layer OLED architectures
DFT B3LYP/6-31G* calculation; TOF validation.
Photostability
Head-to-head
NPB maintains smooth amorphous morphology under UV; TPD develops crystalline domains
Critical for UV-curing process steps and device shelf-life
AFM characterization; reported superior photostability vs. TPD.

Vacuum-Deposited OLED Displays

NPB is the industry-standard Hole Transport Layer (HTL) in small-molecule OLEDs. Its selection is driven directly by its high Tg (95 °C) and excellent vacuum sublimability, which prevent the thin-film crystallization issues seen in older materials like TPD, ensuring long operational lifetimes in commercial displays [1].

Perovskite Solar Cells (PSCs)

NPB is utilized as an anhydrous, vacuum-deposited p-type hole extraction layer in high-efficiency PSCs. Because NPB can be deposited via solvent-free vacuum thermal evaporation, it is the right choice for protecting the underlying moisture- and solvent-sensitive perovskite absorber layer during top-contact fabrication .

Charge Generation Layers (CGL) in Tandem Optoelectronics

In stacked or tandem device architectures, NPB is frequently co-evaporated with p-type dopants (such as F4-TCNQ, C60F36, or MoO3) to form highly conductive hole-injection interfaces. Its favorable HOMO level (~5.4 eV) and high hole mobility make it an ideal matrix for efficient charge transfer and generation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-brightness OLED displays (≥500 cd/m²)
Thermal and morphological stability under Joule heating
Verify Tg by DSC; confirm crystallization onset and lifetime at target luminance
Single-layer or mixed-layer OLED architectures
Bipolar transport enabled by positive electron affinity
Validate electron mobility by TOF; review DFT-calculated EA in device context
Thermally demanding vacuum deposition and high-temperature storage
High melting point (279–283 °C) and sublimation stability
Confirm post-sublimation purity by HPLC; test encapsulated device storage at elevated temperature
UV photodetectors requiring stable electron blocking layer
Photostability and morphological integrity under UV exposure
Assess thin-film AFM morphology after UV irradiation; measure dark current and detectivity

Purity

>99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

12.5

Wikipedia

N,N'-Bis(1-naphthalenyl)-N,N'-bisphenyl-(1,1'-biphenyl)-4,4'-diamine

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